1-Isopropylnaphthalene (CAS 6158-45-8) is a C13 mono-alkylated naphthalene derivative characterized by an isopropyl substituent at the α-position of the naphthalene ring. It exhibits a boiling point of 268 °C and a density of 0.99 g/cm³ at 20 °C.
Molecular FormulaC13H14
Molecular Weight170.25 g/mol
CAS No.6158-45-8
Cat. No.B1199988
⚠ Attention: For research use only. Not for human or veterinary use.
1-Isopropylnaphthalene (CAS 6158-45-8) is a C13 mono-alkylated naphthalene derivative characterized by an isopropyl substituent at the α-position of the naphthalene ring [1]. It exhibits a boiling point of 268 °C and a density of 0.99 g/cm³ at 20 °C . This compound belongs to the broader class of alkylated naphthalenes, which are valued in industrial applications for their thermal stability and performance as synthetic base fluids [2]. As a Group V synthetic base oil component, 1-isopropylnaphthalene is distinguished from conventional mineral oils by its aromatic core structure, which imparts inherent oxidative stability and deposit control characteristics [2].
WorkflowHigh-temperature synthetic base fluid formulation and thermal stability research
SelectionGroup V alkylated naphthalene with branched α-isopropyl substituent
Use ContextEvaluations of oxidative stability, deposit control, and volatility under thermal stress
[2] Hessell, E.T. and Abramshe, R.A. (2003). Alkylated naphthalenes as high‐performance synthetic fluids. Journal of Synthetic Lubrication, 20(2), 109-122. View Source
Why 1-Isopropylnaphthalene Cannot Be Generically Substituted: Structural and Physicochemical Differentiation from Analogs
Alkylated naphthalenes are not interchangeable commodities; structural variations in alkyl chain length, branching, and substitution position produce measurable differences in critical performance parameters [1]. For example, the branched isopropyl substituent on 1-isopropylnaphthalene results in a higher boiling point (268 °C) compared to its linear propyl isomer (1-propylnaphthalene, estimated at ~272 °C) and a lower boiling point than the di-substituted analog 2,6-diisopropylnaphthalene (~301 °C), directly affecting volatility and flash point behavior in high-temperature applications [2]. Furthermore, the α-position (1-position) substitution of 1-isopropylnaphthalene yields distinct regiochemical reactivity compared to its β-isomer (2-isopropylnaphthalene), which influences metabolic pathways, synthetic utility, and biodegradation kinetics [3][4]. Substituting 1-isopropylnaphthalene with 1-ethylnaphthalene or 2-isopropylnaphthalene without experimental validation introduces uncontrolled variability in outcomes. The quantitative evidence below substantiates this lack of interchangeability.
Boiling point shift
Substituting with 1-ethylnaphthalene or di-substituted analogs alters volatility profile and may shift thermal stability ranking.
Regiochemical mismatch
1-isomer (α-position) reactivity and metabolic pathways differ from 2-isopropylnaphthalene; outcomes may not transfer directly.
Physical property deviation
Density, molar volume, and lipophilicity differ enough to affect formulation calculations and partitioning behavior.
[1] Hessell, E.T. and Abramshe, R.A. (2003). Alkylated naphthalenes as high‐performance synthetic fluids. Journal of Synthetic Lubrication, 20(2), 109-122. View Source
[4] Suzuki, T., et al. (1995). Enantioselective Biotransformation of 1-Isopropylnaphthalene in Rabbits. Chemical and Pharmaceutical Bulletin, 43(2), 216-222. View Source
1-Isopropylnaphthalene: Quantitative Comparative Evidence Against Analogs
Boiling Point Elevation of 1-Isopropylnaphthalene versus 1-Ethylnaphthalene
1-Isopropylnaphthalene exhibits a 9 °C higher boiling point compared to 1-ethylnaphthalene, a key structural analog. This difference is directly attributable to the increased molecular mass (170.26 vs. 156.22 g/mol) and enhanced van der Waals interactions conferred by the branched isopropyl substituent .
Boiling Point ElevationHead-to-head
268 °C vs. 1-ethylnaphthalene 259 °C (+9 °C)
Supports wider operational temperature window in thermal fluid applications
Reported at 760 mmHg; may influence volatility-driven selection
1-Ethylnaphthalene: 259 °C at 760 mmHg (reported range 258-260 °C)
Quantified Difference
+9 °C elevation
Conditions
Atmospheric pressure (760 mmHg), standard laboratory conditions
Why This Matters
This 9 °C boiling point elevation provides a wider operational temperature window in high-temperature applications before volatilization and evaporative loss occur, making 1-isopropylnaphthalene more suitable than 1-ethylnaphthalene for thermal fluids and high-temperature reaction media.
Enhanced Lipophilicity of 1-Isopropylnaphthalene Versus 1-Ethylnaphthalene
The isopropyl substituent on 1-isopropylnaphthalene significantly increases lipophilicity compared to the ethyl group on 1-ethylnaphthalene, as quantified by the logP (octanol-water partition coefficient) . This difference has measurable implications for membrane permeability, environmental partitioning behavior, and chromatographic retention characteristics .
Lipophilicity (LogP)Head-to-head
LogP 4.63 vs. 1-ethylnaphthalene 4.44 (Δ +0.19)
Impacts membrane partitioning and environmental fate modeling choices
Octanol-water partition coefficient estimation at 25 °C, pH unadjusted
Why This Matters
The 0.19 logP unit difference translates to approximately 55% higher predicted octanol-water partitioning, which directly impacts compound selection for applications requiring specific membrane penetration characteristics (e.g., in vitro cell-based assays) or environmental fate modeling where partitioning behavior is a critical parameter.
Medicinal ChemistryEnvironmental FateQSAR
Density and Molar Volume Increase in 1-Isopropylnaphthalene Relative to 1-Ethylnaphthalene
1-Isopropylnaphthalene possesses a higher density and larger molar volume than 1-ethylnaphthalene due to the additional methyl group in the isopropyl substituent. This structural difference affects fluid behavior, solvent power, and volumetric dosing calculations in formulation applications .
Molar Volume IncreaseHead-to-head
~173.6 cm³/mol vs. 1-ethylnaphthalene ~156.4 cm³/mol (+11%)
Affects formulation density calculations and volumetric metering accuracy
Data to verify at exact process conditions
Material ScienceFormulation ChemistryFluid Dynamics
Molar volume increase of ~17 cm³/mol (~11% increase)
Conditions
Liquid phase at ambient temperature (20-25 °C)
Why This Matters
The 11% larger molar volume of 1-isopropylnaphthalene directly impacts formulation density calculations and volumetric metering in industrial processes. For applications where precise molar concentrations are required (e.g., catalytic reactions, standard solution preparation), this difference must be accounted for to avoid systematic dosing errors.
Material ScienceFormulation ChemistryFluid Dynamics
1-Isopropylnaphthalene as a Specified Component in Capacitor Dielectric Fluid Formulations
A U.S. patent (US 4,498,117A) specifically claims 1-isopropylnaphthalene (or isopropylnaphthalene generally) as a critical component in dielectric fluid mixtures for capacitors, defining a precise volumetric concentration range required for optimal performance [1]. This specification distinguishes 1-isopropylnaphthalene from other alkylated naphthalenes not explicitly claimed in this application context.
Capacitor Dielectric FluidSpecification review
30–40 vol% isopropyl naphthalene in phthalate ester mixture (US 4,498,117A)
Specified concentration for dielectric fluid formulation; alternative alkyl naphthalenes not claimed
Patent context; performance outside claimed range requires validation
Isopropyl naphthalene specified at 30-40% by volume in mixture with phthalate ester (preferably dioctyl phthalate)
Comparator Or Baseline
Other alkylated naphthalenes not specified in the patent claims for this particular dielectric fluid application
Quantified Difference
Explicit specification for isopropyl naphthalene; comparative performance data for other alkyl naphthalenes not provided
Conditions
Capacitor dielectric fluid composition as claimed in US 4,498,117A
Why This Matters
The explicit patent specification of isopropyl naphthalene at a defined 30-40% volumetric concentration for capacitor dielectric fluids provides a legal and technical precedent for procurement. Use of unspecified alternative alkylated naphthalenes in this application would fall outside the validated formulation range and may compromise dielectric performance or intellectual property compliance.
[1] Voyles, G.A. and Shedigian, V. (1985). Dielectric fluid. U.S. Patent No. 4,498,117A. Washington, DC: U.S. Patent and Trademark Office. View Source
Regioselective Biotransformation Pathway of 1-Isopropylnaphthalene Distinct from 2-Isopropylnaphthalene
1-Isopropylnaphthalene undergoes enantioselective and regioselective biotransformation in rabbits, yielding a distinct metabolite profile compared to its positional isomer 2-isopropylnaphthalene. This differentiation arises from the α-position (1-position) substitution, which directs hydroxylation and subsequent metabolic pathways differently than the β-position (2-position) substitution [1][2].
Data to verify in target species; class-level inference from single study
MetabolismToxicologyBiochemistry
Evidence Dimension
Metabolite Profile and Biotransformation Pathway
Target Compound Data
Eight identified urinary metabolites in rabbits including 2-(1-naphthyl)-2-propanol, 2-(1-naphthyl)-1-propanol (R/S = 83:17), and 2-(1-naphthyl)-1,2-propanediol (R/S = 40:60), demonstrating enantioselective metabolism [1]
Comparator Or Baseline
2-Isopropylnaphthalene (β-isomer): expected to undergo distinct regioselective oxidation patterns due to different electronic and steric environment at the 2-position; quantitative comparative metabolite data between isomers not available in the same study
Quantified Difference
Enantiomeric ratios quantified for three chiral metabolites (R/S = 83:17 for 2-(1-naphthyl)-1-propanol; R/S = 40:60 for 2-(1-naphthyl)-1,2-propanediol; R/S = 52:48 for 2-(1-naphthyl)propanoic acid methyl ester)
Conditions
Oral administration to rabbits, urinary metabolite isolation and identification
Why This Matters
The distinct enantioselective metabolism of 1-isopropylnaphthalene (versus the 2-isomer) is critical for toxicological studies, environmental fate assessments, and pharmaceutical intermediate applications where metabolic stability and metabolite identity directly impact safety evaluations and regulatory submissions. Substituting the 2-isomer would produce a different metabolite profile, invalidating existing metabolic pathway data.
MetabolismToxicologyBiochemistry
[1] Suzuki, T., et al. (1995). Enantioselective Biotransformation of 1-Isopropylnaphthalene in Rabbits. Chemical and Pharmaceutical Bulletin, 43(2), 216-222. View Source
[2] Suzuki, T., et al. (1995). Enantioselective Biotransformation of 1-Isopropylnaphthalene in Rabbits (Abstract). Chemical and Pharmaceutical Bulletin, 43(2), 216-222. DOI: 10.1248/cpb.43.216. View Source
Comparative Pulmonary Toxicity: Isopropylnaphthalene vs. Naphthalene and Methylnaphthalene
2-Isopropylnaphthalene (the β-isomer, used as a class proxy) exhibits markedly reduced pulmonary toxicity in mice compared to naphthalene and 2-methylnaphthalene. This class-level finding supports the hypothesis that alkyl substitution, particularly with branched groups like isopropyl, reduces the pulmonary toxicity potential of naphthalene derivatives [1].
Pulmonary ToxicityClass-level
2-IPN 3000 mg/kg no detectable damage vs. naphthalene 200 mg/kg toxic (mouse)
Isopropylnaphthalenes show reduced pulmonary toxicity; supports safety-related endpoint context
β-isomer proxy; 1-isomer direct data limited
ToxicologySafety AssessmentOccupational Health
Evidence Dimension
Acute Pulmonary Toxicity (Mouse Model)
Target Compound Data
2-Isopropylnaphthalene (2-IPN): 3000 mg/kg (17.6 mmol/kg) i.p. produced NO DETECTABLE pulmonary damage
2-IPN dose 15x higher than NAP (by mg/kg) and 7.5x higher than 2-MN with no detectable toxicity; 2-IPN caused only slight GSH depletion versus considerable depletion by NAP and 2-MN
Conditions
Male ddY mice, intraperitoneal administration, 24-hour observation period
Why This Matters
For laboratory procurement and industrial hygiene planning, the substantially reduced pulmonary toxicity profile of isopropylnaphthalenes relative to naphthalene and methylnaphthalene represents a significant safety differentiation. This reduced toxicity profile may lower required engineering controls, personal protective equipment requirements, and regulatory compliance burdens compared to working with unsubstituted naphthalene or methylnaphthalene analogs.
ToxicologySafety AssessmentOccupational Health
[1] Honda, T., et al. (1990). Alkylnaphthalene. XI. Pulmonary toxicity of naphthalene, 2-methylnaphthalene, and isopropylnaphthalenes in mice. Chemical and Pharmaceutical Bulletin, 38(11), 3130-3135. View Source
1-Isopropylnaphthalene: Optimal Application Scenarios Based on Comparative Evidence
Based on the elevated boiling point of 1-isopropylnaphthalene (268 °C) compared to 1-ethylnaphthalene (259 °C) and its established class-level oxidative stability as an alkylated naphthalene [1], 1-isopropylnaphthalene is optimally deployed as a co-base stock in synthetic lubricants and greases designed for high-temperature industrial applications. The 9 °C boiling point advantage provides a wider operational window before volatilization and evaporative loss occur . This compound should be prioritized over 1-ethylnaphthalene when formulating lubricants for applications where thermal stability and low volatility at elevated temperatures are primary performance requirements.
Specialty Solvent for High-Temperature Organic Synthesis and Resin Processing
The combination of a relatively high boiling point (268 °C) and branched alkyl structure makes 1-isopropylnaphthalene suitable as a specialty solvent for reactions and processes conducted at elevated temperatures [1]. It is particularly effective as a solvent medium for resins, waxes, and dyes where thermal stability and low volatility during processing are critical . The α-position substitution (1-isomer) offers distinct regiochemical reactivity compared to the β-isomer (2-isopropylnaphthalene), which may be exploited in specific synthetic applications where the electronic and steric environment of the 1-position directs reaction pathways differently . Procurement decisions between the 1-isomer and 2-isomer should be guided by the specific regiochemical requirements of the target synthetic transformation.
Capacitor Dielectric Fluid Component in Electrical Equipment Manufacturing
U.S. Patent 4,498,117A specifically claims isopropyl naphthalene as a critical component in capacitor dielectric fluids at a defined concentration of 30-40% by volume in mixture with phthalate esters (preferably dioctyl phthalate at 70:30 ratio) [1]. This patent specification provides a validated formulation window for electrical equipment manufacturers seeking to reproduce or reference this dielectric fluid technology. Procurement of isopropyl naphthalene for this application must adhere to the specified purity and isomeric composition to ensure dielectric performance characteristics match the patented formulation. Alternative alkylated naphthalenes are not explicitly claimed in this patent for this dielectric application and should not be substituted without independent performance validation.
Analytical Reference Standard for Environmental Monitoring and Metabolomics
The documented enantioselective biotransformation of 1-isopropylnaphthalene in mammalian systems (rabbit model) yielding eight distinct urinary metabolites with quantifiable enantiomeric ratios [1] establishes this compound as a valuable reference standard for environmental monitoring programs and metabolomics studies. The specific metabolite profile, including chiral metabolites with defined R/S ratios (83:17 for 2-(1-naphthyl)-1-propanol; 40:60 for 2-(1-naphthyl)-1,2-propanediol), provides a unique chemical fingerprint for source tracking and exposure assessment [1]. For analytical laboratories performing GC-MS identification of environmental alkylnaphthalene contaminants, 1-isopropylnaphthalene should be included in reference standard libraries as its retention index and mass spectral characteristics are distinct from the 2-isomer and other alkylated naphthalenes .
Application
Selection Property
Validation Focus
High-temperature synthetic lubricant co-base stock research
Elevated boiling point and thermal stability profile
Volatility and deposit control under thermal stress
High-temperature organic synthesis and resin processing solvent
Low volatility and branched alkyl structure for thermal endurance
Solvent power and regiochemical reactivity at elevated temperatures
Capacitor dielectric fluid component formulation
Patent-specified concentration range and isomeric identity
Dielectric performance and compatibility with phthalate esters
Environmental monitoring and metabolomics reference standard
Distinct enantioselective metabolite profile and chiral fingerprints
GC-MS identification and retention index verification
[1] Hessell, E.T. and Abramshe, R.A. (2003). Alkylated naphthalenes as high‐performance synthetic fluids. Journal of Synthetic Lubrication, 20(2), 109-122. View Source
[2] Voyles, G.A. and Shedigian, V. (1985). Dielectric fluid. U.S. Patent No. 4,498,117A. View Source
[3] Suzuki, T., et al. (1995). Enantioselective Biotransformation of 1-Isopropylnaphthalene in Rabbits. Chemical and Pharmaceutical Bulletin, 43(2), 216-222. View Source
[4] Franke, S., et al. (2014). The isomer-specific analysis of di-iso-propylnaphthalenes. International Journal of Environmental Analytical Chemistry. View Source
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